4-Isopropylcyclohexane-1-carbothioamide

Catalog No.
S14146341
CAS No.
M.F
C10H19NS
M. Wt
185.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylcyclohexane-1-carbothioamide

Product Name

4-Isopropylcyclohexane-1-carbothioamide

IUPAC Name

4-propan-2-ylcyclohexane-1-carbothioamide

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

InChI

InChI=1S/C10H19NS/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H2,11,12)

InChI Key

BHVKLWYULLXISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=S)N

4-Isopropylcyclohexane-1-carbothioamide is an organic compound characterized by the presence of a cyclohexane ring substituted with an isopropyl group and a carbothioamide functional group. The chemical formula for this compound is C10H17N1S1C_10H_{17}N_1S_1, indicating it contains ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one sulfur atom. The compound's structure features a cyclohexane ring with an isopropyl group at the 4-position and a carbothioamide group at the 1-position, which contributes to its unique chemical properties.

Typical of carbothioamides. These reactions include:

  • Nucleophilic substitution: The sulfur atom in the carbothioamide group can act as a nucleophile in substitution reactions.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the carbothioamide can hydrolyze to form corresponding amines and thiols.
  • Formation of thioureas: The compound can react with isocyanates to form thiourea derivatives, which are useful in medicinal chemistry.

These reactions highlight the compound's potential utility in synthetic organic chemistry.

The synthesis of 4-Isopropylcyclohexane-1-carbothioamide typically involves several steps:

  • Preparation of cyclohexanone derivative: Starting from cyclohexanone, an isopropyl group can be introduced using alkylation methods.
  • Formation of carbothioamide: The cyclohexanone derivative can be reacted with thiocarbamoyl chloride or thiourea under appropriate conditions to yield the desired carbothioamide.

This multi-step synthesis allows for the introduction of various functional groups, making it versatile for further modifications.

4-Isopropylcyclohexane-1-carbothioamide has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material science: Possible applications in creating novel materials with specific properties.

Several compounds share structural similarities with 4-Isopropylcyclohexane-1-carbothioamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-IsopropylcyclohexanoneCyclohexanone derivative with an isopropyl groupKetone functional group
4-Methylcyclohexane-1-carbothioamideMethyl group instead of isopropylDifferent steric effects due to methyl substitution
Cyclohexane-1-thiolCyclohexane with a thiol groupLacks the amide functionality

The primary uniqueness of 4-Isopropylcyclohexane-1-carbothioamide lies in its combination of the isopropyl substituent and the carbothioamide functional group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

185.12382078 g/mol

Monoisotopic Mass

185.12382078 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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